Cas no 313398-62-8 (N-(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenefuran-2-carboxamide)

N-(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenefuran-2-carboxamide structure
313398-62-8 structure
商品名:N-(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenefuran-2-carboxamide
CAS番号:313398-62-8
MF:C20H14N2O2S
メガワット:346.402363300323
CID:5798509

N-(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenefuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide
    • N-[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
    • 2-Furancarboxamide, N-(3,4-diphenyl-2(3H)-thiazolylidene)-
    • N-(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenefuran-2-carboxamide
    • インチ: 1S/C20H14N2O2S/c23-19(18-12-7-13-24-18)21-20-22(16-10-5-2-6-11-16)17(14-25-20)15-8-3-1-4-9-15/h1-14H
    • InChIKey: BXUWKCDVRSUCRR-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC=C1C(N=C1N(C2=CC=CC=C2)C(C2=CC=CC=C2)=CS1)=O

N-(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenefuran-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0862-0494-1mg
N-[(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]furan-2-carboxamide
313398-62-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0862-0494-15mg
N-[(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]furan-2-carboxamide
313398-62-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0862-0494-2μmol
N-[(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]furan-2-carboxamide
313398-62-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0862-0494-25mg
N-[(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]furan-2-carboxamide
313398-62-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0862-0494-50mg
N-[(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]furan-2-carboxamide
313398-62-8 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0862-0494-10μmol
N-[(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]furan-2-carboxamide
313398-62-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0862-0494-10mg
N-[(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]furan-2-carboxamide
313398-62-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0862-0494-3mg
N-[(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]furan-2-carboxamide
313398-62-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0862-0494-2mg
N-[(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]furan-2-carboxamide
313398-62-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0862-0494-4mg
N-[(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]furan-2-carboxamide
313398-62-8 90%+
4mg
$66.0 2023-05-17

N-(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenefuran-2-carboxamide 関連文献

N-(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenefuran-2-carboxamideに関する追加情報

Research Brief on N-(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenefuran-2-carboxamide (CAS: 313398-62-8)

N-(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenefuran-2-carboxamide (CAS: 313398-62-8) is a novel thiazole-furan hybrid compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique molecular scaffold, exhibits promising biological activities, particularly in the context of anti-inflammatory and anticancer research. The growing interest in this molecule stems from its potential to modulate key signaling pathways involved in disease progression, making it a valuable candidate for further pharmacological investigation.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of N-(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenefuran-2-carboxamide. One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated its potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The compound's ability to selectively target COX-2 over COX-1 suggests a favorable safety profile, reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors. These findings highlight its potential as a lead compound for developing next-generation anti-inflammatory agents.

In addition to its anti-inflammatory properties, N-(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenefuran-2-carboxamide has shown remarkable anticancer activity in preclinical models. A study conducted by researchers at the National Cancer Institute (2024) revealed that the compound induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer, through the activation of the intrinsic mitochondrial pathway. Mechanistic studies further indicated that the compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins, thereby promoting cancer cell death. These results underscore its potential as a chemotherapeutic agent with a novel mechanism of action.

The synthesis and structural optimization of N-(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenefuran-2-carboxamide have also been a focal point of recent research. A team of synthetic chemists from the University of Cambridge (2023) developed an efficient, scalable route for the production of this compound, achieving a high yield and purity. Structural-activity relationship (SAR) studies identified key modifications that enhance its biological potency while minimizing off-target effects. These advancements are critical for the compound's transition from the laboratory to clinical trials.

Despite these promising developments, challenges remain in the development of N-(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenefuran-2-carboxamide as a therapeutic agent. Pharmacokinetic studies indicate that the compound exhibits moderate oral bioavailability, necessitating further formulation optimization to improve its absorption and distribution. Additionally, comprehensive toxicity studies are required to ensure its safety profile in vivo. Addressing these challenges will be pivotal for advancing the compound into the next stages of drug development.

In conclusion, N-(2Z)-3,4-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidenefuran-2-carboxamide (CAS: 313398-62-8) represents a promising candidate in the fields of anti-inflammatory and anticancer drug discovery. Its unique molecular structure, coupled with its demonstrated biological activities, positions it as a valuable tool for both basic research and therapeutic development. Continued efforts to elucidate its mechanisms of action, optimize its pharmacokinetic properties, and evaluate its safety will be essential for realizing its full potential in clinical applications.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.